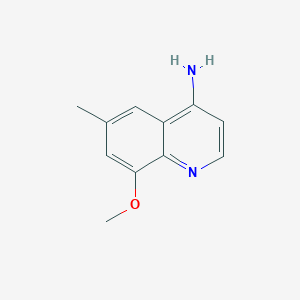
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones Indenones are characterized by a fused ring structure consisting of a benzene ring and a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a suitable Michael acceptor is reacted with an appropriate nucleophile under controlled conditions. For instance, the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with aromatic amines can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasound irradiation and grinding have been found to be effective in enhancing the reaction efficiency and reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and ethyl groups, using suitable nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol.
Substitution: Aromatic amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-indenone: Similar in structure but with a methyl group instead of an ethyl group.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Similar but with additional methoxy groups.
Uniqueness
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-ethyl-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-8-6-10-9(4-5-11(10)13)7-12(8)14-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
QVTGADLKHVAOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2CCC(=O)C2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


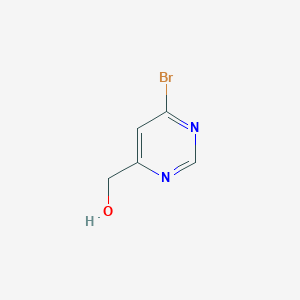
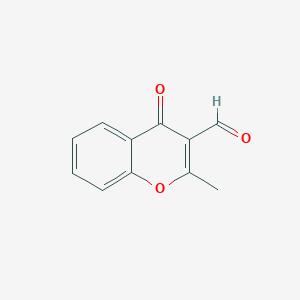
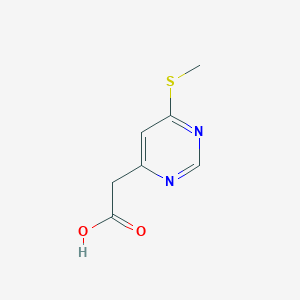
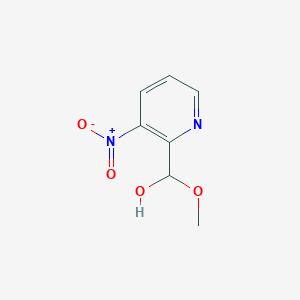

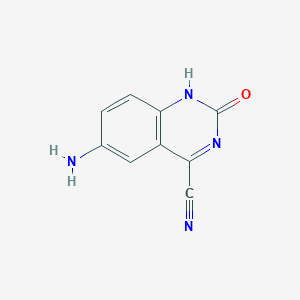


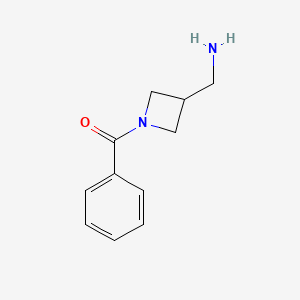
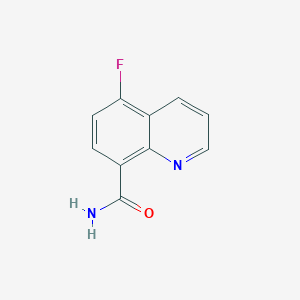

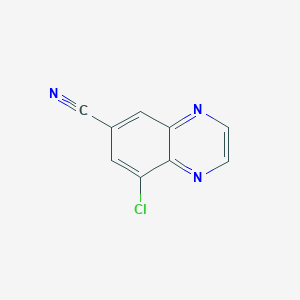
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)
